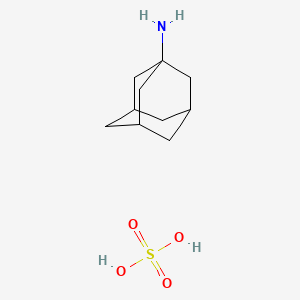

Adamantan-1-amine sulfate

Descripción general

Descripción

It is a derivative of adamantane, a polycyclic hydrocarbon, and is commonly used as an antiviral and antiparkinsonian agent . The compound is known for its ability to inhibit several ion channels, including NMDA and M2, and has applications in treating influenza A, Parkinson’s disease, and postoperative cognitive dysfunction .

Métodos De Preparación

1-Adamantanamine sulfate can be synthesized through the reaction of 1-Adamantanamine with sulfuric acid. The process involves dissolving 1-Adamantanamine in an appropriate solvent and then adding an excess of concentrated sulfuric acid. The product is then crystallized after the reaction . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. For example, the preparation of 3-amino-1-adamantanol, a related compound, involves nitration and hydroxylation reactions under controlled conditions .

Análisis De Reacciones Químicas

1-Adamantanamine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adamantanone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other reactive groups .

Aplicaciones Científicas De Investigación

Antiviral Applications

Adamantan-1-amine sulfate is primarily known for its antiviral properties, particularly against influenza A viruses. It was initially developed to inhibit the replication of these viruses:

- Mechanism of Action : The compound functions by blocking the M2 ion channel of the virus, preventing it from uncoating and releasing its genetic material into host cells. This mechanism is crucial for the drug's effectiveness against influenza A .

- Clinical Use : Although its use has diminished due to resistance issues in influenza strains, it remains a point of interest for treating viral infections. For instance, a case study highlighted its application in treating severe AH1N1 pneumonia, where it demonstrated neuroprotective effects and contributed to viral clearance .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Parkinson's Disease : The compound is utilized in managing dyskinesia associated with Parkinson's disease. It enhances dopaminergic activity, potentially improving motor function in patients .

- Traumatic Brain Injury : Studies suggest that Adamantan derivatives can aid recovery in traumatic brain injury cases by modulating neurotransmitter release and providing neuroprotection against excitotoxicity .

Pharmacological Research

The pharmacological profile of this compound extends beyond antiviral and neuroprotective effects:

- Antiparkinsonian Agent : It is used to alleviate extrapyramidal symptoms caused by antipsychotic medications and to manage motor fluctuations during levodopa therapy .

- Potential in Other Viral Infections : There is ongoing research into its efficacy against other viral pathogens beyond influenza, including Borna disease virus, where it has shown promise in vitro for reducing viral load significantly .

Case Studies and Research Findings

Several studies illustrate the compound's applications:

Mecanismo De Acción

The mechanism of action of 1-Adamantanamine sulfate involves the inhibition of ion channels such as NMDA and M2. This inhibition prevents the release of viral genetic material into the host cytoplasm, thereby exerting its antiviral effects . In the treatment of Parkinson’s disease, the compound increases the synthesis and release of dopamine and inhibits its uptake, which helps alleviate symptoms .

Comparación Con Compuestos Similares

1-Adamantanamine sulfate is unique due to its broad range of applications and its ability to inhibit multiple ion channels. Similar compounds include:

1-Adamantanamine hydrochloride: Used for similar antiviral and antiparkinsonian applications.

Memantine: Another adamantane derivative used primarily for treating Alzheimer’s disease.

Rimantadine: A derivative with similar antiviral properties but different pharmacokinetics. Compared to these compounds, 1-Adamantanamine sulfate is noted for its higher solubility and broader range of applications.

Actividad Biológica

Adamantan-1-amine sulfate, also known as 1-Adamantanamine sulfate, is a derivative of amantadine and exhibits notable biological activity, particularly in the fields of virology and neurology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 249.33 g/mol

- Appearance : Fine white crystalline powder; hygroscopic.

- Solubility : Slightly soluble in aqueous solutions with a pH around 4.9 at 20°C.

This compound primarily functions as an antiviral agent through the inhibition of the M2 proton channel of the influenza A virus. This inhibition prevents viral uncoating and subsequent replication within host cells. Additionally, it exhibits dopaminergic effects , enhancing dopamine release in the striatum, which is beneficial in treating Parkinson's disease and drug-induced extrapyramidal symptoms.

Therapeutic Applications

The compound has several therapeutic applications:

- Antiviral Treatment : Effective against influenza viruses by blocking viral replication.

- Neurological Disorders : Utilized in managing Parkinson's disease due to its ability to enhance dopaminergic activity.

- Potential Use in Depression : Preliminary studies suggest it may have implications for mood disorders through NMDA receptor modulation .

Comparative Analysis with Other Adamantane Derivatives

The following table summarizes key properties and therapeutic uses of adamantane derivatives:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Amantadine | Adamantane derivative | Antiviral; treats Parkinson's disease |

| Rimantadine | Adamantane derivative | Antiviral; similar mechanism against influenza |

| Memantine | NMDA receptor antagonist | Used for Alzheimer's disease; neuroprotective effects |

| 1-Aminoadamantane | Amino derivative | Similar antiviral properties; less commonly used |

This compound stands out due to its dual functionality as both an antiviral agent and a treatment for neurological disorders, distinguishing it from other derivatives that may focus solely on one therapeutic area.

Research Findings and Case Studies

Recent studies have highlighted the multifaceted roles of this compound:

- Antiviral Efficacy : Research indicates that this compound effectively inhibits the M2 proton channel, demonstrating significant antiviral activity against various strains of influenza A .

- Dopaminergic Effects : In animal models, administration of this compound has been shown to enhance dopamine release, leading to improved motor function in Parkinson's disease models. This effect is attributed to its interaction with dopaminergic pathways and NMDA receptors .

- Potential Neuroprotective Role : Studies suggest that compounds with similar structures can influence neuroplasticity and may be beneficial in treating mood disorders by modulating glutamatergic transmission .

Propiedades

IUPAC Name |

adamantan-1-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRGINNCKYSSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954456 | |

| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31377-23-8, 32793-63-8 | |

| Record name | Amantadine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31377-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32793-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.